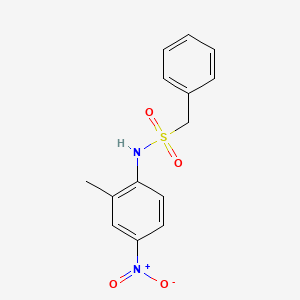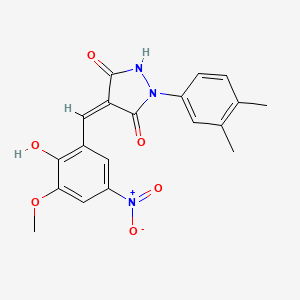![molecular formula C12H19NO3 B4943794 2-{[3-(2-methoxyphenoxy)propyl]amino}ethanol](/img/structure/B4943794.png)
2-{[3-(2-methoxyphenoxy)propyl]amino}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(2-methoxyphenoxy)propyl]amino}ethanol, commonly known as MPPE, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. MPPE is a colorless liquid that is soluble in water and has a molecular weight of 221.28 g/mol.
Wissenschaftliche Forschungsanwendungen
MPPE has been studied for its potential applications in various fields, including biomedical research, environmental science, and industrial chemistry. In biomedical research, MPPE has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In environmental science, MPPE has been investigated for its ability to remove heavy metals from wastewater. In industrial chemistry, MPPE has been used as a solvent and surfactant in various processes.
Wirkmechanismus
The mechanism of action of MPPE is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. MPPE has been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the immune response and inflammation. It has also been shown to inhibit the expression of COX-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MPPE has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that MPPE can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce the production of inflammatory cytokines in immune cells. In animal studies, MPPE has been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPPE in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential candidate for drug delivery to the brain. MPPE is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, one limitation of using MPPE is its low solubility in organic solvents, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving MPPE. One area of interest is its potential use as a drug delivery system for the treatment of neurological disorders. Another area of interest is its potential use in the removal of heavy metals from contaminated water sources. Additionally, further research is needed to fully understand the mechanism of action of MPPE and its potential applications in various fields.
Synthesemethoden
The synthesis of MPPE involves the reaction of 3-(2-methoxyphenoxy)propylamine with ethylene oxide in the presence of a catalyst. The resulting product is then purified through distillation and recrystallization. The yield of the synthesis process is typically around 70-80%.
Eigenschaften
IUPAC Name |
2-[3-(2-methoxyphenoxy)propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-15-11-5-2-3-6-12(11)16-10-4-7-13-8-9-14/h2-3,5-6,13-14H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJQMGIVRJYDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Methoxyphenoxy)propylamino]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B4943723.png)

![1-(2-furyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4943730.png)

![2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N,N-diphenylacetamide](/img/structure/B4943739.png)
![2,2,2-trichloro-1-(9-ethyl-6,7-dimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol](/img/structure/B4943745.png)
![2-{5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4943764.png)
![N-(tert-butyl)-3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4943768.png)
![11-(2-hydroxy-5-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4943771.png)
![N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B4943791.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B4943819.png)
